molecular formula C26H34O7 B7765535 (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

Cat. No.: B7765535
M. Wt: 458.5 g/mol
InChI Key: NGGMYCMLYOUNGM-HCNIIHBUSA-N
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Description

The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid (molecular formula: C₂₆H₃₄O₇) is a structurally complex molecule featuring:

  • Spirocyclic ether moiety: A 1-oxaspiro[2.5]octane system, introducing stereochemical complexity and rigidity .
  • Epoxide (oxirane) group: A 2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl substituent, which may confer electrophilic reactivity .
  • Methoxy and 3-methylbut-2-enyl groups: Hydrophobic substituents influencing solubility and biomolecular interactions .

Properties

IUPAC Name

(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGMYCMLYOUNGM-HCNIIHBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23110-15-8
Record name Fumagillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Fumagillin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic acids and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolytic degradation of fumagillin in alcohol solution and thermal degradation in the presence and absence of air have been studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Features Functional Groups Structural Uniqueness
Target Compound (C₂₆H₃₄O₇) - Conjugated tetraenoic acid
- Spirocyclic ether
- Epoxide
- Methoxy and terpene-derived substituents
Carboxylic acid, ester, epoxide, ether Spiro[2.5]octane core; four conjugated double bonds
N-Isobutyl-9-(tetrahydropyran-2-yloxy)-2E,4E-nonadienamide (C₁₈H₃₁NO₃) - Two conjugated double bonds (2E,4E)
- Tetrahydropyran-protected hydroxyl
- Isobutylamide
Amide, tetrahydropyran ether Simpler backbone; lacks spirocyclic or epoxide motifs
Calophyllolide (C₂₄H₂₂O₆) - Chromenone fused ring system
- Methoxy and enoyl groups
- Phenyl substituent
Chromenone, ester, methoxy Fused bicyclic system; distinct from spirocyclic or polyenoic acid structures
Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate (C₂₃H₁₉N₃O₆) - Cyano group
- Methoxyacrylate
- Pyrimidine and phenyl ether linkages
Cyano, ester, ether Pyrimidine ring; acrylate moiety enabling Michael addition

Substructure Analysis and Functional Insights

highlights the importance of substructure mining in linking chemical motifs to bioactivity. The target compound’s spirocyclic ether and epoxide are rare substructures associated with unique binding modes, differentiating it from compounds with common motifs like tetrahydropyran () or chromenone (). These features may enhance target selectivity but complicate synthetic accessibility .

Biological Activity

The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid , commonly referred to as Fumagillin , is a bioactive compound with significant biological properties. It is primarily known for its antimicrobial activity and has been studied for its potential therapeutic applications in various fields, including veterinary medicine and cancer treatment. This article delves into the biological activity of Fumagillin, highlighting its mechanisms of action, efficacy in different studies, and potential applications.

Chemical Structure and Properties

Fumagillin has the molecular formula C26H34O7C_{26}H_{34}O_{7} and a molecular weight of approximately 458.54 g/mol. Its structure features multiple functional groups that contribute to its biological activity:

  • Ester bonds
  • Aromatic rings
  • Aliphatic chains
PropertyValue
Molecular FormulaC26H34O7
Molecular Weight458.54 g/mol
Melting Point189–194 °C
SolubilitySoluble in ethanol and DMSO; sparingly soluble in water

Fumagillin exerts its biological effects primarily through the inhibition of methionine aminopeptidase-2 (MetAP-2) . This enzyme plays a crucial role in protein synthesis by removing the initial methionine from nascent proteins. The inhibition of MetAP-2 leads to altered protein function and has been associated with anti-tumor and anti-microbial activities.

Key Findings on Mechanism:

  • Covalent Bond Formation : Fumagillin forms a covalent bond with the histidine residue in the active site of MetAP-2, effectively blocking its activity .
  • Antimicrobial Activity : It has shown efficacy against microsporidian infections in veterinary medicine, particularly in treating infections in fish and other animals .

Antimicrobial Efficacy

Fumagillin has been extensively studied for its antimicrobial properties, particularly against microsporidia. It is used as a veterinary drug to treat infections caused by these parasites.

Case Study: Treatment of Microsporidiosis

In a clinical trial involving fish infected with microsporidia, treatment with Fumagillin resulted in a significant reduction in infection rates and improved survival rates among treated populations .

Antitumor Activity

Recent studies have explored Fumagillin's potential as an antitumor agent. The compound has been found to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings:

  • In Vitro Studies : Fumagillin demonstrated dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
  • In Vivo Studies : Animal models treated with Fumagillin showed reduced tumor size compared to control groups, indicating potential as an adjunct therapy in cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved Effect
AntimicrobialMicrosporidiaReduced infection rates
AntitumorCancer cell linesInduction of apoptosis; reduced tumor size

Safety and Toxicity

While Fumagillin is effective against specific pathogens, its safety profile must be considered. Toxicological studies have indicated that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models . Therefore, careful dosage regulation is necessary during therapeutic applications.

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